Cas no 2171655-88-0 (2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-dimethylpropanamido-4,4-dimethylpentanoic acid)

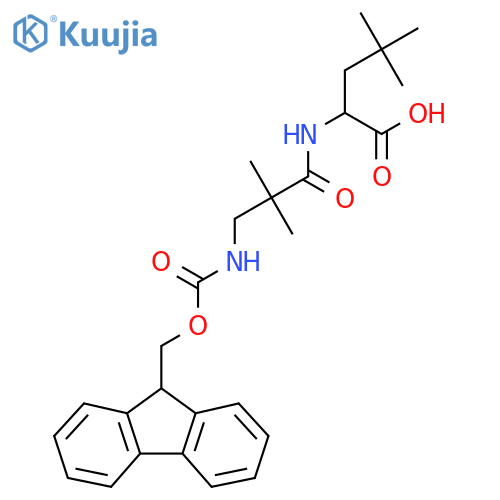

2171655-88-0 structure

商品名:2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-dimethylpropanamido-4,4-dimethylpentanoic acid

2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-dimethylpropanamido-4,4-dimethylpentanoic acid 化学的及び物理的性質

名前と識別子

-

- 2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-dimethylpropanamido-4,4-dimethylpentanoic acid

- 2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylpropanamido]-4,4-dimethylpentanoic acid

- 2171655-88-0

- EN300-1524721

-

- インチ: 1S/C27H34N2O5/c1-26(2,3)14-22(23(30)31)29-24(32)27(4,5)16-28-25(33)34-15-21-19-12-8-6-10-17(19)18-11-7-9-13-20(18)21/h6-13,21-22H,14-16H2,1-5H3,(H,28,33)(H,29,32)(H,30,31)

- InChIKey: ACUVUXLTWWOEAI-UHFFFAOYSA-N

- ほほえんだ: O(C(NCC(C)(C)C(NC(C(=O)O)CC(C)(C)C)=O)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2

計算された属性

- せいみつぶんしりょう: 466.24677219g/mol

- どういたいしつりょう: 466.24677219g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 5

- 重原子数: 34

- 回転可能化学結合数: 10

- 複雑さ: 722

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4.9

- トポロジー分子極性表面積: 105Ų

2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-dimethylpropanamido-4,4-dimethylpentanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1524721-0.05g |

2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylpropanamido]-4,4-dimethylpentanoic acid |

2171655-88-0 | 0.05g |

$2829.0 | 2023-06-05 | ||

| Enamine | EN300-1524721-0.5g |

2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylpropanamido]-4,4-dimethylpentanoic acid |

2171655-88-0 | 0.5g |

$3233.0 | 2023-06-05 | ||

| Enamine | EN300-1524721-1.0g |

2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylpropanamido]-4,4-dimethylpentanoic acid |

2171655-88-0 | 1g |

$3368.0 | 2023-06-05 | ||

| Enamine | EN300-1524721-100mg |

2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylpropanamido]-4,4-dimethylpentanoic acid |

2171655-88-0 | 100mg |

$2963.0 | 2023-09-26 | ||

| Enamine | EN300-1524721-250mg |

2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylpropanamido]-4,4-dimethylpentanoic acid |

2171655-88-0 | 250mg |

$3099.0 | 2023-09-26 | ||

| Enamine | EN300-1524721-1000mg |

2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylpropanamido]-4,4-dimethylpentanoic acid |

2171655-88-0 | 1000mg |

$3368.0 | 2023-09-26 | ||

| Enamine | EN300-1524721-2.5g |

2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylpropanamido]-4,4-dimethylpentanoic acid |

2171655-88-0 | 2.5g |

$6602.0 | 2023-06-05 | ||

| Enamine | EN300-1524721-0.1g |

2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylpropanamido]-4,4-dimethylpentanoic acid |

2171655-88-0 | 0.1g |

$2963.0 | 2023-06-05 | ||

| Enamine | EN300-1524721-0.25g |

2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylpropanamido]-4,4-dimethylpentanoic acid |

2171655-88-0 | 0.25g |

$3099.0 | 2023-06-05 | ||

| Enamine | EN300-1524721-500mg |

2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylpropanamido]-4,4-dimethylpentanoic acid |

2171655-88-0 | 500mg |

$3233.0 | 2023-09-26 |

2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-dimethylpropanamido-4,4-dimethylpentanoic acid 関連文献

-

James K. Harper,David M. Grant Phys. Chem. Chem. Phys., 2007,9, 6083-6097

-

Nele Veldeman,Ewald Janssens,Klavs Hansen,Jorg De Haeck,Roger E. Silverans,Peter Lievens Faraday Discuss., 2008,138, 147-162

-

Deshetti Jampaiah,Katie M. Tur,Samuel J. Ippolito,Ylias M. Sabri,James Tardio,Suresh K. Bhargava,Benjaram M. Reddy RSC Adv., 2013,3, 12963-12974

-

4. Synthesis of Bax(Bi0.5Na0.5)1−xTiO3 perovskite mesocrystals via a solvothermal topochemical process†Wenxiong Zhang,Yan Wang,Dengwei Hu,Xingang Kong,Shinobu Uemura,Takafumi Kusunose CrystEngComm, 2019,21, 3854-3862

-

Weichen Liu,Zhengping Zhang,Libin Zhang,Xing Wu,Junyan Dai,Guoping Mao,Yayi Wei RSC Adv., 2019,9, 3828-3837

2171655-88-0 (2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-dimethylpropanamido-4,4-dimethylpentanoic acid) 関連製品

- 1171210-43-7(N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)cyclopropanecarboxamide)

- 2680702-97-8(3-[3-(Trifluoroacetamido)cyclobutyl]propanoic acid)

- 1508145-19-4(4-ethoxy-3,5-difluorobenzene-1-sulfonamide)

- 858765-58-9((2Z)-2-(2,4-dimethoxyphenyl)methylidene-6-(3-methylbut-2-en-1-yl)oxy-2,3-dihydro-1-benzofuran-3-one)

- 2137745-59-4(Benzenesulfonyl fluoride, 3-(2-propen-1-yl)-)

- 1396883-53-6(3-2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl-1-(thiophen-2-yl)methylurea)

- 1236263-39-0(N-Butyl-N-methylpyrrolidine-2-carboxamide hydrochloride)

- 2168246-21-5(ethyl 3-2-(methylamino)ethoxybenzoate)

- 894013-49-1(N'-(2,6-dimethylphenyl)-N-{2-4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-ylethyl}ethanediamide)

- 853680-95-2(4-{[(tert-butoxy)carbonyl]amino}-2-[(4-methylphenyl)methyl]butanoic acid)

推奨される供給者

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量